1-[2-(Methoxymethyl)pyrrolidin-1-yl]-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
1-[2-(Methoxymethyl)pyrrolidin-1-yl]-1,5-dihydro-2H-pyrrol-2-one is a heterocyclic compound that features a pyrrolidine ring fused with a pyrrolone structure
Preparation Methods
The synthesis of 1-[2-(Methoxymethyl)pyrrolidin-1-yl]-1,5-dihydro-2H-pyrrol-2-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a methoxymethyl-substituted pyrrolidine with a suitable lactam precursor can yield the desired compound. Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity .
Chemical Reactions Analysis
1-[2-(Methoxymethyl)pyrrolidin-1-yl]-1,5-dihydro-2H-pyrrol-2-one undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: Nucleophilic substitution reactions can occur at the methoxymethyl group, where nucleophiles like halides or amines replace the methoxy group.
Cyclization: The compound can undergo intramolecular cyclization to form more complex ring structures under specific conditions
Scientific Research Applications
1-[2-(Methoxymethyl)pyrrolidin-1-yl]-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme interactions and as a probe for biological assays.
Industry: The compound is used in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-[2-(Methoxymethyl)pyrrolidin-1-yl]-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
1-[2-(Methoxymethyl)pyrrolidin-1-yl]-1,5-dihydro-2H-pyrrol-2-one can be compared with other similar compounds such as pyrrolidin-2-one and pyrrolidin-2,5-dione. These compounds share a similar core structure but differ in their substituents and functional groups, leading to variations in their chemical reactivity and biological activity. The unique methoxymethyl group in this compound imparts distinct properties that can be advantageous in certain applications .
Properties
CAS No. |
918638-12-7 |
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Molecular Formula |
C10H16N2O2 |
Molecular Weight |
196.25 g/mol |
IUPAC Name |
1-[2-(methoxymethyl)pyrrolidin-1-yl]-2H-pyrrol-5-one |
InChI |
InChI=1S/C10H16N2O2/c1-14-8-9-4-2-6-11(9)12-7-3-5-10(12)13/h3,5,9H,2,4,6-8H2,1H3 |
InChI Key |
DAKYOXOFJYNDNZ-UHFFFAOYSA-N |
Canonical SMILES |
COCC1CCCN1N2CC=CC2=O |
Origin of Product |
United States |
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